REACTION_CXSMILES
|
[C:1](O)(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[SH:4].[F:11][C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1>OS(O)(=O)=O>[F:11][C:12]1[C:17]2[C:1](=[O:9])[C:2]3[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=3)[S:4][C:16]=2[C:15]([OH:18])=[CH:14][CH:13]=1
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Name
|
|
Quantity
|
46.26 g
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Type
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reactant
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Smiles
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C(C=1C(S)=CC=CC1)(=O)O
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Name
|
|
Quantity
|
56.05 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C=C1)O
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Name
|
|
Quantity
|
750 mL
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Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
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Type
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CUSTOM
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Details
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the mixture was stirred under nitrogen for 24 hours
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Rate
|
UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The reaction mixture was then poured onto ice (1.5 L)
|
Type
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FILTRATION
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Details
|
the yellow precipitate was filtered
|
Type
|
WASH
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Details
|
washed with water (300 ml)
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Type
|
CUSTOM
|
Details
|
The precipitate was dried at 50° C. for 24 hours
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Duration
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24 h
|
Type
|
CUSTOM
|
Details
|
was used without further purification (31.4 g, 42.5%)
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=2SC3=CC=CC=C3C(C12)=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |